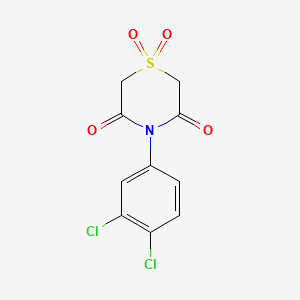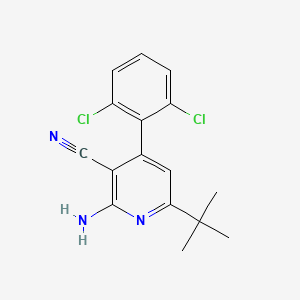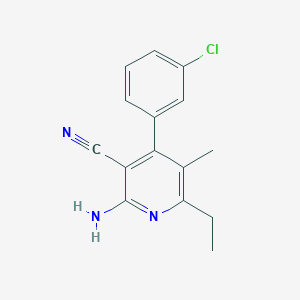
1-(2,4-dichlorophenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione
Overview
Description
1-(2,4-Dichlorophenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (also known as DIP or DIP-CD) is a synthetic compound with a wide range of applications across scientific research. It has been studied for its ability to act as an inhibitor of several enzymes, including protein kinase C and tyrosine kinase. DIP-CD has been used in a number of laboratory experiments to study the biochemical and physiological effects of various compounds and drugs.
Scientific Research Applications
Molecular and Crystal Structure Analysis
The molecular and crystal structure of compounds related to 1-(2,4-dichlorophenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been studied. For example, a study on 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione highlighted its orthorhombic crystals and intramolecular hydrogen bonding, providing insights into the structural aspects of similar compounds (Ratajczak-Sitarz et al., 1990).
Synthesis of Derivatives and Photochromic Properties
Derivatives of pyrrolidine-2,5-dione, such as pyrrolo[3,4-a]carbazoles, have been synthesized, demonstrating the versatility of this compound in producing various derivatives with potential applications in materials science (Bleile et al., 2005). Additionally, studies on dihetarylethenes derived from indole and thiophene, similar to the compound , have shown photochromic properties, indicating potential applications in photoresponsive materials (Makarova et al., 2013).
Antimicrobial and Anticonvulsant Activities
Research has been conducted on the antimicrobial activity of compounds related to this compound. For instance, 5-aryl-4-[hydroxy(4-chlorophenyl)methylene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-diones were synthesized and tested for antimicrobial activity (Gein et al., 2020). Additionally, anticonvulsant activities of pyrrolidine-2,5-dione derivatives have been investigated, showing potential in the development of new therapeutic agents (Rybka et al., 2017).
Signal Transduction Research
One specific derivative, SB216763, an inhibitor of glycogen synthase kinase, has been used in signal transduction research, illustrating the potential application of related compounds in biomedical research (Braeuning & Buchmann, 2009).
Anti-Tumor and Regioselective Synthesis
Compounds such as dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, derived from similar structures, have been investigated for their anti-tumor properties and regioselective synthesis, indicating potential in cancer research and pharmaceutical synthesis (Girgis, 2009).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2/c19-10-5-6-16(14(20)7-10)22-17(23)8-12(18(22)24)13-9-21-15-4-2-1-3-11(13)15/h1-7,9,12,21H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJZSUVEAJEMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one](/img/structure/B3035978.png)
![(Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3035979.png)
![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B3035982.png)
![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B3035984.png)
![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3035985.png)


![2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3035988.png)



![4-bromo-N-[[4-ethyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035997.png)
![2-[(3,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B3035999.png)
![{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate](/img/structure/B3036001.png)
